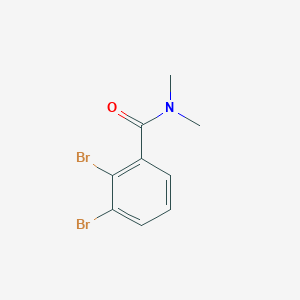![molecular formula C9H14N2O2 B13040466 N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-acetamidobicyclo[111]pentan-1-yl}acetamide is a chemical compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide typically involves the reaction of 3-aminobicyclo[1.1.1]pentane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 3-aminobicyclo[1.1.1]pentane.
Reagent: Acetic anhydride.
Conditions: The reaction is usually conducted at room temperature with stirring for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes.
Receptor Binding: It may bind to receptors, modulating their signaling pathways.
類似化合物との比較
N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other similar compounds such as:
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Similar bicyclic structure but different functional groups.
3-acetamidobicyclo[1.1.1]pentan-1-yl acetate: Similar core structure with different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
N-(3-acetamido-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)10-8-3-9(4-8,5-8)11-7(2)13/h3-5H2,1-2H3,(H,10,12)(H,11,13) |
InChIキー |
OGFMETTYQMIXNA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC12CC(C1)(C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)
![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)
![1-(2-Hydroxyethyl)-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13040404.png)

![(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)


![3-Methylpyrazolo[5,1-b]oxazole-6-carboxylicacid](/img/structure/B13040426.png)
![1-[4-(Trifluoromethyl)phenyl]-2-hexanone](/img/structure/B13040437.png)
![7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13040446.png)
![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)

